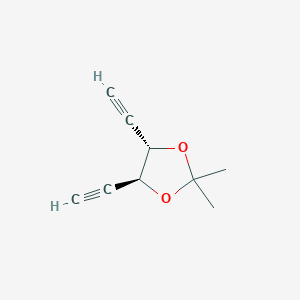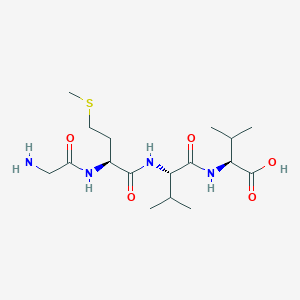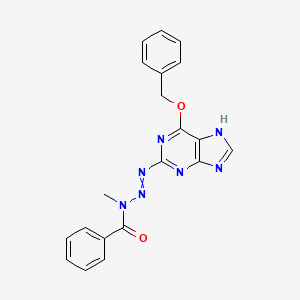![molecular formula C24H31NO2 B14222469 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide CAS No. 634599-73-8](/img/structure/B14222469.png)
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide is an organic compound with a complex structure that includes a benzyloxy group, dimethyl groups, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 4-methylpent-4-enoate with 3-phenylpropan-1-amine . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids .
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on different biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide involves its interaction with specific molecular targets and pathways. The benzyloxy group and the phenylethyl group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyloxyindole: Shares the benzyloxy group but differs in the core structure.
N-Alkyl Amides: Similar in having an amide group but differ in the side chains and overall structure.
Uniqueness
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure
Propiedades
Número CAS |
634599-73-8 |
|---|---|
Fórmula molecular |
C24H31NO2 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
2,3-dimethyl-N-[(1R)-1-phenylethyl]-7-phenylmethoxyhept-4-enamide |
InChI |
InChI=1S/C24H31NO2/c1-19(12-10-11-17-27-18-22-13-6-4-7-14-22)20(2)24(26)25-21(3)23-15-8-5-9-16-23/h4-10,12-16,19-21H,11,17-18H2,1-3H3,(H,25,26)/t19?,20?,21-/m1/s1 |
Clave InChI |
FMKQLNFFKJGQRJ-XVAXZDLZSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)C(C)C(C)C=CCCOCC2=CC=CC=C2 |
SMILES canónico |
CC(C=CCCOCC1=CC=CC=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


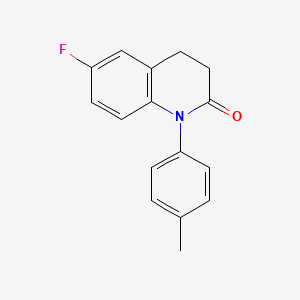

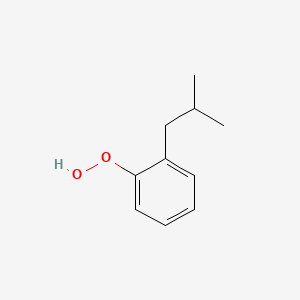
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
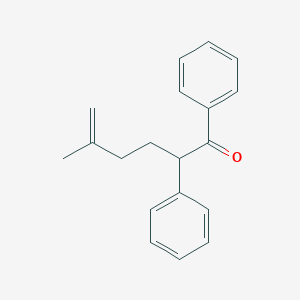
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

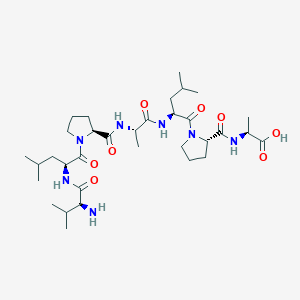
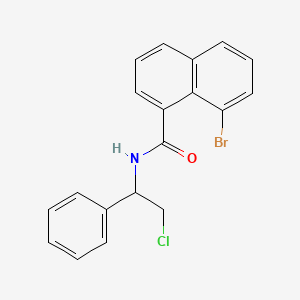
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
